molecular formula C23H22N2O4 B254206 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid

2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid

Cat. No. B254206
M. Wt: 390.4 g/mol
InChI Key: UIJMRJOLKFHDGW-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid, also known as BEBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid has been found to have a wide range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and quantifying various compounds such as amino acids, peptides, and proteins. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid is not fully understood, but it is believed to involve the formation of a complex with the compound being detected or targeted. This complex then emits a fluorescent signal that can be measured and quantified.
Biochemical and Physiological Effects:
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid has been found to have minimal toxicity and does not appear to have any significant physiological effects. However, its use in biological systems may alter the behavior of the compounds being detected or targeted, which could have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid in lab experiments is its high sensitivity and specificity for detecting and quantifying various compounds. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its use in biological systems may be limited by its potential to alter the behavior of the compounds being detected or targeted.

Future Directions

There are several potential future directions for research involving 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid. One area of interest is the development of new applications for 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid as a fluorescent probe, such as in the detection of cancer cells or other disease biomarkers. Another area of interest is the development of new antimicrobial agents based on the structure of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid and its potential effects on biological systems.
Conclusion:
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid is a chemical compound with a wide range of potential applications in scientific research. Its high sensitivity and specificity for detecting and quantifying various compounds make it a valuable tool for researchers. While its use in biological systems may be limited by its potential to alter the behavior of the compounds being detected or targeted, further research is needed to fully understand the mechanism of action of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid and its potential effects on biological systems.

Synthesis Methods

2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid can be synthesized through a reaction between 2-amino benzoic acid and 2-{2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid. This reaction is typically carried out using a solvent such as ethanol or methanol and a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.

properties

Product Name

2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(2E)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C23H22N2O4/c1-2-28-22-14-18(12-13-21(22)29-16-17-8-4-3-5-9-17)15-24-25-20-11-7-6-10-19(20)23(26)27/h3-15,25H,2,16H2,1H3,(H,26,27)/b24-15+

InChI Key

UIJMRJOLKFHDGW-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=CC=CC=C2C(=O)O)OCC3=CC=CC=C3

SMILES

CCOC1=C(C=CC(=C1)C=NNC2=CC=CC=C2C(=O)O)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=CC=CC=C2C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

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